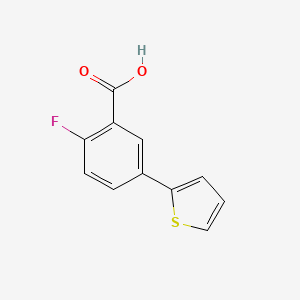

2-Fluoro-5-(thiophen-2-YL)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZQGTREOWCZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588092 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926205-45-0 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-5-(thiophen-2-YL)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(thiophen-2-yl)benzoic Acid

Introduction

This compound (CAS No: 926205-45-0) is a bifunctional organic molecule that has garnered significant interest within the fields of medicinal chemistry and materials science.[1][] Its structure, which incorporates a fluorinated benzoic acid moiety and a thiophene ring, presents a unique combination of chemical features. The carboxylic acid group serves as a versatile handle for synthetic modification, while the thiophene ring acts as a bioisosteric replacement for a phenyl group, often improving metabolic stability and modulating biological activity. The presence of the electron-withdrawing fluorine atom further influences the molecule's electronic properties, pKa, and binding interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of a hydrophilic carboxylic acid and a lipophilic thiophene-aryl system gives this compound a balanced profile suitable for various applications, including its use as a scaffold in drug discovery.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FO₂S | PubChem[3] |

| Molecular Weight | 222.24 g/mol | PubChem[3] |

| CAS Number | 926205-45-0 | BLD Pharm[1] |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 222.01507880 Da | PubChem[3] |

| Topological Polar Surface Area | 65.5 Ų | PubChem[3] |

The XLogP3 value of 2.9 indicates moderate lipophilicity, a crucial parameter for predicting membrane permeability and oral bioavailability in drug candidates. The topological polar surface area (TPSA) is also within a range commonly associated with good cell penetration.

Synthesis and Mechanistic Considerations

The most efficient and widely adopted method for constructing the core C-C bond between the benzoic acid and thiophene rings is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is favored for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups, making it ideal for complex molecule synthesis.[4]

The general strategy involves coupling a halogenated benzoic acid derivative with a thiophene boronic acid (or vice versa). A plausible and efficient route is the reaction of 5-bromo-2-fluorobenzoic acid with thiophene-2-boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluorobenzoic acid (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).[6]

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02-0.05 eq.).[6] The choice of catalyst and ligand can be critical for optimizing yield and minimizing side reactions.

-

Solvent Addition : Add a degassed solvent mixture, typically a combination of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/H₂O.[6] The aqueous phase is essential for dissolving the inorganic base.

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Purification : Upon completion, cool the mixture to room temperature and dilute with water. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will precipitate the product or allow for its extraction. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for identifying the molecule and assessing its purity.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | -COOH | > 12 ppm (singlet, broad) | The acidic proton is highly deshielded and participates in hydrogen bonding, leading to a downfield shift and broadening.[7] |

| Aromatic -CH | 7.0 - 8.2 ppm (multiplets) | Protons on both the thiophene and benzene rings resonate in this region, with splitting patterns determined by H-H and H-F coupling. | |

| ¹³C NMR | -COOH | ~165 - 170 ppm | The carboxyl carbon is deshielded. Aromatic acids typically appear slightly upfield compared to aliphatic ones.[7] |

| C-F | ~160 - 165 ppm (doublet) | The carbon directly attached to fluorine shows a large one-bond C-F coupling constant (¹JCF). | |

| Aromatic -C | 110 - 145 ppm | Resonances for the remaining carbons of the aromatic systems. | |

| IR Spectroscopy | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of the hydrogen-bonded carboxylic acid dimer.[8] |

| C=O stretch | ~1680 - 1710 cm⁻¹ (strong) | Typical for an aromatic carboxylic acid. | |

| C-F stretch | ~1200 - 1250 cm⁻¹ (strong) | Strong absorption characteristic of the C-F bond. | |

| Mass Spec (ESI-) | [M-H]⁻ | m/z 221.0078 | Deprotonation of the carboxylic acid is the most likely ionization event in negative mode.[9] |

Reactivity and Applications in Drug Discovery

This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules.[10] Its utility stems from the distinct reactivity of its functional groups and the favorable properties imparted by its structural motifs.

-

Scaffold for Chemical Libraries : The carboxylic acid functionality is readily converted into amides, esters, or other derivatives. This allows for the rapid generation of a library of related compounds for screening against biological targets. Amidation, often facilitated by coupling reagents like HATU, is a common first step in elaborating the core structure.[11]

-

Bioisosterism and Fluorine Effects : The thiophene ring is a well-established bioisostere of a benzene ring, often used to improve pharmacokinetic properties or to explore new binding interactions. The fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions, and it can block sites of metabolism, thereby increasing the half-life of a potential drug.

-

Therapeutic Potential : Thiophene-containing acids have been explored as inhibitors of various enzymes. For instance, related structures have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and anti-cancer therapies.[12][13]

Drug Discovery Application Workflow

Caption: Role as a core scaffold in a drug discovery pipeline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related fluorinated and aromatic benzoic acids should be used to guide its handling.[14][15][16]

-

Hazards Identification : The compound should be presumed to be harmful if swallowed.[14][17] It is expected to cause skin irritation and serious eye damage.[14] Inhalation of dust may cause respiratory tract irritation.[14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

-

Handling Procedures : Handle only in a well-ventilated area or, preferably, inside a certified chemical fume hood to avoid inhalation of dust.[17] Avoid all personal contact.[16] Wash hands thoroughly after handling.[14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[15][17]

Conclusion

This compound is a valuable chemical entity characterized by its moderate lipophilicity, well-defined spectroscopic signature, and versatile reactivity. Its synthesis is reliably achieved via palladium-catalyzed cross-coupling reactions, a testament to modern synthetic organic chemistry. For researchers in drug discovery, it represents a highly attractive scaffold, combining the advantageous properties of fluorine and a thiophene bioisostere with the synthetic flexibility of a carboxylic acid. Proper handling in accordance with safety guidelines for related chemical classes is essential for its safe and effective use in the laboratory.

References

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

-

PubChem. 5-Fluoro-2-(1-thiophen-2-ylethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Fluoro-5-(thiophen-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity. [Link]

-

National Center for Biotechnology Information. (2019). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Medicinal Chemistry Letters. [Link]

-

Springer Nature. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. [Link]

-

Royal Society of Chemistry. Supporting Information for Nickel-Catalysed Carboxylation of Aryl and Vinyl Chlorides with CO2. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

-

Frontiers. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc. [Link]

-

ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

-

CNR-IRIS. Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. [Link]

-

PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. [Link]

-

Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.... [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Georganics. 2-Fluoro-5-formylbenzoic acid. [Link]

-

PubChemLite. 2-fluoro-4-(thiophen-2-yl)benzoic acid. [Link]

-

Dana Bioscience. 2-Fluoro-4-(thiophen-2-yl)benzoic acid 100mg. [Link]

Sources

- 1. 926205-45-0|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Fluoro-5-(thiophen-3-yl)benzoic acid | C11H7FO2S | CID 53224832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 2-fluoro-4-(thiophen-2-yl)benzoic acid (C11H7FO2S) [pubchemlite.lcsb.uni.lu]

- 10. ossila.com [ossila.com]

- 11. michlala.edu [michlala.edu]

- 12. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. staging.keyorganics.net [staging.keyorganics.net]

An In-Depth Technical Guide to 2-Fluoro-5-(thiophen-2-yl)benzoic Acid (CAS: 926205-45-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-5-(thiophen-2-yl)benzoic acid is a bifunctional organic compound featuring a fluorinated benzoic acid scaffold linked to a thiophene ring. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. The fluorine atom can modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, while the thiophene ring serves as a versatile pharmacophore and a key component in conjugated materials. This guide provides a comprehensive overview of its properties, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and an exploration of its applications in modern drug discovery.

Part 1: Physicochemical and Spectroscopic Profile

The structural attributes of this compound impart specific chemical and physical properties that are crucial for its application in synthesis and drug design. The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid compared to its non-fluorinated analog, while the planar, aromatic thiophene ring provides opportunities for π-π stacking and other non-covalent interactions with biological targets.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 926205-45-0 | [1] |

| Molecular Formula | C₁₁H₇FO₂S | N/A |

| Molecular Weight | 222.24 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=C(C=C2)F)C(=O)O | N/A |

| InChI Key | SDIRGNFANEIISA-UHFFFAOYSA-N | N/A |

Anticipated Spectroscopic Data

While specific experimental spectra require laboratory acquisition, the structure allows for the confident prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the thiophene ring will appear as doublets or multiplets, with coupling constants characteristic of their relative positions. The three protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The acidic proton of the carboxylic acid will appear as a broad singlet, often far downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR will display 11 distinct signals corresponding to each carbon atom. The carboxyl carbon will be the most deshielded (δ > 165 ppm). The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.

-

FTIR: The infrared spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a sharp, strong carbonyl (C=O) stretching absorption (around 1680-1710 cm⁻¹).[2] C-F stretching will appear in the fingerprint region (1000-1300 cm⁻¹), along with characteristic C=C stretching bands for the aromatic rings.

-

Mass Spectrometry: The molecular ion peak (M⁺) in a high-resolution mass spectrum will correspond to the exact mass of C₁₁H₇FO₂S. Common fragmentation patterns would include the loss of -OH, -COOH, and potentially cleavage of the bond between the two aromatic rings.

Part 2: Synthesis and Mechanistic Insights

The most reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its functional group tolerance, mild reaction conditions, and high yields, making it the industrial and academic standard for creating C-C bonds between aromatic rings.[3]

The logical approach involves coupling an electrophilic partner, 2-fluoro-5-bromobenzoic acid, with a nucleophilic partner, thiophene-2-boronic acid, using a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

2-Fluoro-5-bromobenzoic acid (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-bromobenzoic acid, thiophene-2-boronic acid, and sodium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and RuPhos ligand. Add this catalyst system to the main reaction flask.

-

Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the resulting suspension for 15-20 minutes by bubbling argon or nitrogen gas through it. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-benzoic acid is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Acidify the mixture to pH ~2 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Choices:

-

Catalyst System: Pd(OAc)₂ is a common palladium precursor. RuPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, improving reaction efficiency for heteroaromatic substrates.[4]

-

Base and Solvent: A base (Na₂CO₃) is required to activate the boronic acid for transmetalation. The aqueous dioxane mixture provides good solubility for both the organic substrates and the inorganic base.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Caption: Logical workflow from building block to lead candidate.

Part 4: Conclusion

This compound represents a highly valuable and strategically designed building block for chemical and pharmaceutical research. Its synthesis is robust and scalable via established palladium-catalyzed cross-coupling methods. The combination of a metabolically stable, electronically-tuned fluorobenzoic acid and a versatile thiophene bioisostere provides a powerful platform for the rational design of enzyme inhibitors, kinase modulators, and other biologically active molecules. As the demand for novel therapeutics with fine-tuned properties continues to grow, the utility of such sophisticated synthons is set to increase, making this compound a key resource for the medicinal chemist's toolbox.

Part 5: References

-

TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Retrieved January 12, 2026, from [Link]

-

Osaka Prefecture University. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved January 12, 2026, from [Link]

-

UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved January 12, 2026, from [Link]

-

Great British Bioscience. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved January 12, 2026, from [Link]

-

Raza, H., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 93.

-

Morken, J. P., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.

-

Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 10, 1436–1443.

-

Vázquez, S., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 64(13), 9145–9167.

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved January 12, 2026, from [Link]

-

Gordon, K. C., et al. (2005). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 109(28), 6245–6253.

-

Semantic Scholar. (n.d.). Molecular Structure and Spectroscopy of Thiophene and its Derivatives. Retrieved January 12, 2026, from [Link]

Sources

2-Fluoro-5-(thiophen-2-YL)benzoic acid molecular structure

An In-Depth Technical Guide to 2-Fluoro-5-(thiophen-2-yl)benzoic Acid: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and the prevalent synthetic methodologies, with a particular focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide further details the analytical techniques for structural elucidation, including NMR and IR spectroscopy, and discusses its applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Introduction: The Significance of Biaryl Scaffolds in Modern Chemistry

Biaryl scaffolds, characterized by two directly connected aromatic rings, are privileged structures in medicinal chemistry and materials science. Their rigid, well-defined three-dimensional orientation allows them to effectively interact with biological targets such as enzymes and receptors. The introduction of heteroaromatic rings, like thiophene, and specific functional groups, such as fluorine and carboxylic acids, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. Similarly, the thiophene ring is a bioisostere for the phenyl ring, often introduced to modulate biological activity and physicochemical properties. This compound serves as a key intermediate, combining these advantageous features, making it a valuable building block for the synthesis of complex molecules, including kinase inhibitors and anti-inflammatory agents.[1][2][3]

Core Molecular Structure and Physicochemical Properties

This compound is a biaryl compound where a benzoic acid moiety is linked to a thiophene ring. The benzoic acid ring is substituted with a fluorine atom at the C2 position (ortho to the carboxylic acid) and the thiophene ring at the C5 position (para to the carboxylic acid). The thiophene ring is connected via its C2 position.

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 926205-45-0 | [][5] |

| Molecular Formula | C₁₁H₇FO₂S | [] |

| Molecular Weight | 222.24 g/mol | [] |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=C(C=C2)F)C(=O)O | [] |

| InChI | InChI=1S/C11H7FO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | [] |

Synthesis and Mechanistic Insights

The formation of the C-C bond between the benzoic acid and thiophene rings is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[1][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its versatility, mild reaction conditions, and remarkable tolerance of various functional groups, including the carboxylic acid moiety present in the target molecule.[1][7]

The reaction typically involves the coupling of an aryl halide (e.g., 5-bromo-2-fluorobenzoic acid) with an aryl boronic acid (thiophene-2-boronic acid) in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura Catalytic Cycle

The choice of a palladium(0) catalyst is critical as it initiates the cycle. The mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound.

Reagents and Materials:

-

5-Bromo-2-fluorobenzoic acid

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.[7]

-

Separate the aqueous layer and acidify it to pH ~2-3 with 1M HCl to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous characterization.

Caption: Standard workflow for the purification and characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the δ 7.0-8.5 ppm range. Protons on the fluorinated ring will show coupling to fluorine (doublets of doublets). Thiophene protons will appear as distinct signals. - Carboxylic Acid Proton (1H): A broad singlet, typically δ > 10 ppm. |

| ¹³C NMR | - Aromatic Carbons (10C): Signals in the δ 110-150 ppm range. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF). - Carbonyl Carbon (1C): A signal in the δ 165-175 ppm range. |

| IR (Infrared) | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ (carbonyl). - C=C Stretch: Aromatic ring stretches around 1450-1600 cm⁻¹. - C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion Peak: [M-H]⁻ at m/z 221.0 or [M+H]⁺ at m/z 223.0 in ESI-MS. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate or building block for creating more complex molecules with potential therapeutic value.

-

Fragment-Based Drug Discovery (FBDD): Its structure contains key pharmacophoric features (H-bond donor/acceptor, aromatic rings, halogen bond potential) that make it an attractive fragment for screening against biological targets.

-

Scaffold for Lead Optimization: The carboxylic acid group serves as a versatile chemical handle for amide bond formation, allowing for the facile synthesis of compound libraries.[2][8] This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a compound series.

-

Synthesis of Bioactive Molecules: Biaryl thiophenes are scaffolds found in compounds developed as anti-inflammatory agents, analgesics, and inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).[1][9] The specific substitution pattern of this compound makes it a candidate for developing novel inhibitors in these areas.

Conclusion

This compound is a well-defined molecular entity with significant potential in synthetic and medicinal chemistry. Its structure, combining the beneficial properties of a fluorinated phenyl ring and a thiophene heterocycle, makes it a valuable building block. The synthesis is reliably achieved through robust methods like the Suzuki-Miyaura cross-coupling, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For researchers in drug discovery, this compound represents a strategic starting point for the development of novel and potent therapeutic agents.

References

- D. G. J. T. E. of C. E.

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022).

- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds | Journal of the American Chemical Society - ACS Public

- CAS 926205-45-0 this compound - Building Block / BOC Sciences.

- Biaryl synthesis by C-C coupling - Organic Chemistry Portal.

- 926205-45-0|this compound|BLD Pharm.

- 2-Fluoro-5-(4-methylthiophen-2-yl)

- Supporting Inform

- Supplementary Inform

- 2-Fluoro-5-(thiophen-3-yl)benzoic acid | 1261993-00-3 - Sigma-Aldrich.

- 5-Fluoro-2-(1-thiophen-2-ylethylamino)benzoic acid | C13H12FNO2S - PubChem.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- 505082-90-6|2-Fluoro-4-(thiophen-2-yl)benzoic acid - BLDpharm.

- 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - ChemicalBook.

- 2-Fluoro-5-methylbenzoic acid.

- 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity, C11H7FO2S, 1 gram - CP Lab Safety.

- 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum - ChemicalBook.

- 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum - ChemicalBook.

- 3-Fluoro-5-(thiophen-3-yl)benzoic acid | C11H7FO2S | CID 53224832 - PubChem.

- N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - NIH.

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - American Chemical Society. (2025).

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- 2-fluoro-5-(thiophen-3-yl)benzoic acid - Echemi.

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. michlala.edu [michlala.edu]

- 3. preprints.org [preprints.org]

- 5. 926205-45-0|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-5-(thiophen-2-YL)benzoic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(thiophen-2-yl)benzoic acid

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the thiophene moiety is a prevalent scaffold in numerous pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind key procedural choices, offering field-proven insights for researchers in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is the carbon-carbon bond between the benzoic acid and thiophene rings. This approach simplifies the molecule into two readily accessible precursors: a halogenated 2-fluorobenzoic acid derivative and a functionalized thiophene. This strategy points primarily towards transition-metal-catalyzed cross-coupling reactions as the most efficient method for forming the key biaryl linkage.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary synthetic methodologies:

-

Suzuki-Miyaura Cross-Coupling: The reaction between a halo-fluorobenzoic acid (electrophile) and thiophene-2-boronic acid (nucleophile), catalyzed by a palladium complex. This is the most common and robust pathway.

-

Grignard-Based Approaches: Formation of a Grignard reagent from one precursor and reaction with the other, often involving a final carboxylation step. This route is feasible but presents challenges related to functional group compatibility.

This guide will focus predominantly on the Suzuki-Miyaura pathway due to its high functional group tolerance, generally excellent yields, and mild reaction conditions.[1]

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C(sp²)–C(sp²) bonds.[2] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.[1]

Mechanistic Rationale

The catalytic cycle provides a framework for understanding and optimizing the reaction. It consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-5-halobenzoic acid, forming a Pd(II) complex. The reactivity of the halide is crucial, with the bond strength order being C-I < C-Br << C-Cl, making iodo- and bromo- derivatives the preferred substrates.[1]

-

Transmetalation: The boron-containing nucleophile (thiophene-2-boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically base-promoted, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Preparation of Key Precursors

A. 2-Fluoro-5-bromobenzoic acid (Electrophile): This starting material is typically synthesized via the electrophilic bromination of 2-fluorobenzoic acid. Reagents like N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst (e.g., sulfuric acid) are effective.[3] The fluorine atom is an ortho-, para-director; however, the carboxyl group is a meta-director and deactivating. The directing effects combine to favor bromination at the 5-position, para to the fluorine atom.

B. Thiophene-2-boronic acid (Nucleophile): This reagent can be prepared from 2-bromothiophene. The common procedure involves a halogen-metal exchange using an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated thiophene with a trialkyl borate (e.g., trimethyl or tributyl borate). An acidic aqueous workup then hydrolyzes the borate ester to the desired boronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative synthesis adapted from established procedures for Suzuki couplings involving thiophene derivatives.[5][6][7]

Materials:

-

2-Fluoro-5-bromobenzoic acid

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (1M)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-bromobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.1-1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can degrade the palladium catalyst.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. Degas the solution by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Acidification & Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or become soluble in the organic phase. Extract the aqueous phase three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.

Data Presentation: Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts reaction efficiency. Below is a summary of typical conditions.

| Parameter | Selection | Rationale & Causality |

| Halide (on Benzoic Acid) | I > Br >> Cl | The C-X bond strength dictates the rate of oxidative addition. Weaker bonds (C-I, C-Br) react faster.[1] |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common, effective Pd(0) source. Ligands like dppf can stabilize the catalyst and improve yields. |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step. Stronger, more soluble bases often accelerate the reaction.[2] |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture like Dioxane/H₂O is effective as it dissolves both the organic substrates and the inorganic base.[2][5] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle steps, particularly oxidative addition. |

Pathway II: Grignard Reaction Approaches

While less common for this specific target due to functional group incompatibility, Grignard reactions represent a powerful C-C bond-forming alternative.

Strategy: Carboxylation of a Biaryl Grignard Reagent

A viable Grignard-based strategy involves forming the biaryl scaffold first and introducing the carboxylic acid group in the final step.

Caption: Grignard coupling followed by oxidation workflow.

Causality and Challenges: The primary challenge is the acidic proton of the carboxylic acid, which is incompatible with the highly basic Grignard reagent.[8] Therefore, the -COOH group must be absent during Grignard reagent formation and use. This can be achieved by:

-

Using a starting material with a group that can be later converted to a carboxylic acid (e.g., a methyl group oxidized post-coupling).

-

Protecting the carboxylic acid, performing the Grignard reaction, and then deprotecting.

-

Performing a carboxylation reaction on a suitable Grignard reagent with carbon dioxide (dry ice) as the final step.[8][9] This is often the most direct approach.

Experimental Protocol: Grignard Carboxylation

This protocol outlines the final carboxylation step, assuming the precursor, 2-(5-fluoro-2-iodophenyl)thiophene, has been synthesized.

Procedure:

-

Grignard Formation: React 2-(5-fluoro-2-iodophenyl)thiophene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere to form the corresponding Grignard reagent.[8] Strict anhydrous conditions are critical for success.[10]

-

Carboxylation: Cool the Grignard solution in an ice/salt bath. In a separate, dry flask, place a large excess of freshly crushed dry ice (solid CO₂).[8]

-

Reaction: Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. The Grignard reagent will attack the CO₂, forming a magnesium carboxylate salt.[9]

-

Work-up: Allow the excess CO₂ to sublime. Quench the reaction by slowly adding aqueous HCl (e.g., 6M). This protonates the carboxylate salt, precipitating the final benzoic acid product.[9]

-

Purification: Filter the resulting solid and purify by recrystallization as described in the Suzuki protocol.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and utilizes readily available starting materials. While Grignard-based routes are mechanistically viable, they require careful strategic planning, often involving more steps or stringent reaction conditions to manage the reactive nature of the organometallic intermediates. For researchers in drug development, the Suzuki pathway represents the most robust and scalable method for accessing this important molecular scaffold.

References

-

NIPER, SAS Nagar, India. CRIPS Vol. 16 No. 5 November-December 2022. [Link]

-

University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

ResearchGate. Acta Chemica Scandinavica, 1993. [Link]

-

Chemistry Online. Synthesis of benzoic acid from Grignard reagent. [Link]

-

Springer Nature. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

PubChem. 5-Fluoro-2-(1-thiophen-2-ylethylamino)benzoic acid. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Precision synthesis of fluorene-thiophene alternating copolymer by means of Suzuki-Miya. [Link]

-

Taylor & Francis Online. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]

- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. [Link]

-

Reddit. Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

NIH National Center for Biotechnology Information. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

PubChem. 3-Fluoro-5-(thiophen-3-yl)benzoic acid. [Link]

-

Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

- Google Patents.

-

PubMed Central. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. [Link]

- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

Semantic Scholar. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

-

PubMed. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry-online.com [chemistry-online.com]

- 9. mason.gmu.edu [mason.gmu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-5-(thiophen-2-YL)benzoic acid IUPAC name

An In-Depth Technical Guide to 2-Fluoro-5-(thiophen-2-yl)benzoic acid

Authored by: Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide an expert-driven perspective on its synthetic pathway via the Suzuki-Miyaura cross-coupling reaction, and explore its potential applications grounded in the established roles of its core structural motifs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Compound Identification and Properties

This compound is a biaryl compound featuring a fluorinated benzoic acid core linked to a thiophene ring. The precise positioning of the fluorine atom and the thiophene moiety dictates its chemical reactivity and potential biological activity.

The definitive IUPAC name for this compound is This compound .[][2] Its structural and molecular identifiers are summarized below.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 926205-45-0 | [] |

| Molecular Formula | C₁₁H₇FO₂S | [] |

| Molecular Weight | 222.24 g/mol | [] |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=C(C=C2)F)C(=O)O | [] |

| InChI | InChI=1S/C11H7FO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | [] |

Chemical Structure

The molecule's structure is foundational to its function. The diagram below illustrates the connectivity of the atoms and the arrangement of the functional groups.

Caption: 2D structure of this compound.

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the benzoic acid and thiophene rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the industry standard for this type of transformation due to its high functional group tolerance, mild reaction conditions, and generally high yields.[3]

Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura coupling is a robust and well-documented method for creating biaryl systems.[4][5] Its primary advantage over older methods like Ullmann coupling is the avoidance of harsh conditions and poor selectivity.[3] The reaction mechanism, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, allowing for precise control and optimization.

Trustworthiness: The protocol is self-validating. The starting materials, 5-bromo-2-fluorobenzoic acid and thiophene-2-boronic acid, are commercially available. The progress of the reaction can be reliably monitored using standard techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis from starting materials to the final purified product.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Synthesis Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq) and thiophene-2-boronic acid (1.2 eq).

-

Reagent Addition: Add the base, such as potassium phosphate (K₃PO₄, 2.0-3.0 eq), followed by the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).[5]

-

Solvent Introduction: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[4]

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3, which precipitates the carboxylic acid product.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Use: Applications in Research & Development

The value of this compound as a building block is derived from the distinct properties of its constituent parts.

-

Fluorinated Benzoic Acid Moiety: The inclusion of a fluorine atom is a common strategy in medicinal chemistry.[6] It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions with target proteins.[6] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation to form a wide array of derivatives.[7][8]

-

Thiophene Ring: Thiophene is a bioisostere of the phenyl ring, often used to modulate physicochemical properties while maintaining biological activity. Thiophene derivatives are prevalent in pharmaceuticals and are known to exhibit a wide range of biological activities, including antiviral and antithrombotic properties.[4][9]

Logical Relationship of Structure to Application

Caption: Relationship between structure and potential applications.

Potential Research Areas

Based on analogous structures, this compound is a prime candidate for inclusion in screening libraries targeting:

-

Oncology: As a precursor for kinase inhibitors.[8]

-

Infectious Diseases: As a scaffold for developing novel antiviral drugs, particularly targeting viral entry and fusion.[9][10]

-

Neurology: For the synthesis of molecules aimed at treating chronic pain by inhibiting specific enzymes like adenylyl cyclase 1 (AC1).[7][8]

Conclusion

This compound is a strategically designed chemical building block with significant potential for drug discovery and materials science. Its synthesis is reliably achieved through well-established Suzuki-Miyaura cross-coupling protocols. The combination of a fluorinated aromatic ring and a thiophene moiety provides a rich scaffold for developing novel compounds with tailored biological and physical properties. This guide serves as a foundational resource for scientists looking to harness the capabilities of this versatile compound.

References

-

PubChem. 5-Fluoro-2-(1-thiophen-2-ylethylamino)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Fluoro-5-(thiophen-3-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Fluoro-5-(5-methylthiophen-3-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Available from: [Link]

-

National Center for Biotechnology Information. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available from: [Link]

-

ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Available from: [Link]

-

CP Lab Safety. 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available from: [Link]

- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

- 2. 926205-45-0|this compound|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid | 1261962-67-7 [smolecule.com]

- 7. ossila.com [ossila.com]

- 8. michlala.edu [michlala.edu]

- 9. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-5-(thiophen-2-yl)benzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel aromatic compound, 2-Fluoro-5-(thiophen-2-yl)benzoic acid. This molecule is of significant interest in medicinal chemistry and materials science due to its unique structural combination of a fluorinated benzoic acid and a thiophene moiety. Understanding its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its structural features, which are critical for advancing its applications. This guide will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific compound is not publicly available in the cited literature, this guide will provide a detailed predictive analysis based on established principles of spectroscopy and data from closely related analogs. This approach offers a robust framework for researchers who will be handling and characterizing this compound.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of this compound forms the basis for interpreting its spectral data. The molecule consists of a benzoic acid ring substituted with a fluorine atom at the C2 position and a thiophene ring at the C5 position.

Caption: Molecular structure of this compound.

The fluorine atom, being highly electronegative, will induce significant electronic effects on the benzoic acid ring, influencing the chemical shifts of nearby protons and carbons in the NMR spectrum. The thiophene ring, an aromatic heterocycle, will introduce its own set of characteristic signals. The carboxylic acid group will be readily identifiable in both NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and thiophene rings, as well as the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| COOH | > 12.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| H3 | 7.3 - 7.5 | Doublet of doublets | J(H3-H4) ≈ 9, J(H3-F) ≈ 5 | This proton is ortho to the fluorine, leading to a downfield shift and coupling to both H4 and the fluorine atom. |

| H4 | 7.6 - 7.8 | Triplet of doublets | J(H4-H3) ≈ 9, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8 | Positioned between the fluorine and thiophene, this proton will show complex coupling. |

| H6 | 8.0 - 8.2 | Doublet of doublets | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 2 | This proton is ortho to the thiophene group and will be deshielded. |

| H3' | 7.1 - 7.3 | Doublet of doublets | J(H3'-H4') ≈ 3.5, J(H3'-H5') ≈ 1 | Coupling to both H4' and H5' of the thiophene ring. |

| H4' | 7.0 - 7.2 | Triplet | J(H4'-H3') ≈ 3.5, J(H4'-H5') ≈ 5 | Characteristic thiophene proton signal. |

| H5' | 7.4 - 7.6 | Doublet of doublets | J(H5'-H4') ≈ 5, J(H5'-H3') ≈ 1 | This proton is adjacent to the sulfur atom and will be deshielded. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will cause C-F coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 165 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C1 | 120 - 125 (d, J(C1-F) ≈ 20-25 Hz) | This carbon is ipso to the carboxylic acid and will show coupling to the fluorine. |

| C2 | 160 - 165 (d, J(C2-F) ≈ 250 Hz) | Directly bonded to fluorine, this carbon will have a large one-bond C-F coupling constant and be significantly downfield. |

| C3 | 115 - 120 (d, J(C3-F) ≈ 20-25 Hz) | Ortho to the fluorine, showing a smaller C-F coupling. |

| C4 | 130 - 135 (d, J(C4-F) ≈ 5-10 Hz) | Meta to the fluorine, with a smaller C-F coupling. |

| C5 | 135 - 140 (s) | This carbon is substituted with the thiophene ring. |

| C6 | 125 - 130 (d, J(C6-F) ≈ 5-10 Hz) | Para to the fluorine, with a small C-F coupling. |

| C2' | 140 - 145 (s) | The carbon of the thiophene ring bonded to the benzoic acid. |

| C3' | 125 - 130 | Aromatic carbon of the thiophene ring. |

| C4' | 127 - 132 | Aromatic carbon of the thiophene ring. |

| C5' | 123 - 128 | Aromatic carbon of the thiophene ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

| C-F | Stretching | 1250 - 1020 | Strong |

| O-H (Carboxylic Acid) | Bending | 960 - 900 | Broad, Medium |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong |

The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The strong C=O stretch confirms the presence of the carbonyl group. The C-F stretch will also be a prominent feature.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Molecular Ion

The nominal molecular weight of this compound (C₁₁H₇FO₂S) is 222.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under electron ionization (EI).

Caption: Predicted key fragmentation pathways in EI-MS.

Key expected fragments include:

-

[M - •OH]⁺ (m/z 205): Loss of a hydroxyl radical from the carboxylic acid.

-

[M - •COOH]⁺ (m/z 177): Loss of the entire carboxyl group as a radical.

-

[C₇H₄FO]⁺ (m/z 123): A fragment corresponding to the fluorobenzoyl cation.

-

[C₄H₃S]⁺ (m/z 83): The thienyl cation.

Experimental Protocols

To obtain the spectral data discussed, the following general experimental protocols would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) to aid in peak assignments.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr). For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

Instrumentation: Employ a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound, as predicted in this guide, provides a detailed roadmap for its characterization. The combination of NMR, IR, and MS data will allow for unambiguous identification and structural confirmation. The electronic effects of the fluorine substituent and the presence of the thiophene ring give rise to a unique and interpretable set of spectral features. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their experimental data and advance their scientific investigations.

References

As direct experimental data for this compound was not found in publicly available literature during the preparation of this guide, the references below provide foundational knowledge and data for analogous compounds that inform the predictive analysis presented.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-fluoro-. [Link]

-

PubChem. 2-Fluorobenzoic acid. [Link]

2-Fluoro-5-(thiophen-2-YL)benzoic acid solubility

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-(thiophen-2-yl)benzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior from chemical synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive public data for this specific molecule, we present a framework for its characterization, grounded in fundamental principles and established experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility profile of this compound and structurally related molecules.

Introduction: The Molecular Profile of this compound

This compound is a multifaceted organic molecule featuring a benzoic acid core, a fluorine substituent, and a thiophene ring. Its structure suggests its potential utility as a building block in medicinal chemistry and materials science. An understanding of its solubility is paramount for any application, influencing reaction conditions, crystallization, formulation, and ultimately, its performance in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FO₂S | [1] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| CAS Number | 926205-45-0 | [3] |

| Structure | ||

| Canonical SMILES: C1=CSC(=C1)C2=CC(=C(C=C2)F)C(=O)O | [1] |

The molecule's solubility is governed by the interplay of its constituent parts:

-

Carboxylic Acid Group (-COOH): This polar, acidic functional group can act as both a hydrogen bond donor and acceptor. Its ability to ionize to a carboxylate (-COO⁻) at basic pH dramatically influences aqueous solubility.[4]

-

Thiophene Ring: A five-membered aromatic heterocycle that contributes to the molecule's rigidity and lipophilicity.

-

Fluorine Atom (-F): As the most electronegative element, fluorine acts as a strong electron-withdrawing group.[5] This can lower the pKa of the carboxylic acid, making it more acidic, and can also impact crystal packing and lipophilicity, thereby affecting solubility.[6]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection. The age-old principle of "like dissolves like" serves as a foundational concept: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8] For this compound, its aromatic nature suggests some solubility in organic solvents, while the carboxylic acid group provides a handle for aqueous solubility, particularly at controlled pH.

For more quantitative predictions, computational methods are employed:

-

Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between a molecule's structural descriptors (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors) and its solubility.[3][9][10] Machine learning algorithms are increasingly used to build robust QSPR models from large datasets of known solubilities.[1][11]

-

Thermodynamic Models: These physics-based approaches predict solubility by calculating properties like the activity coefficient and Gibbs free energy of solvation.[12][13][14] They can offer deeper insight into the thermodynamics of the dissolution process.[2][15]

The Critical Role of pH in Aqueous Solubility

For an ionizable compound like a carboxylic acid, aqueous solubility is intrinsically linked to the pH of the medium. The non-ionized (protonated) form is generally less water-soluble than the ionized (deprotonated) salt form.[4][16] The relationship between pH, pKa (the acid dissociation constant), and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation.

The solubility of the compound increases significantly as the pH rises above its pKa, due to the conversion of the less soluble acid into the highly soluble carboxylate salt.[17][18][19] Therefore, determining the pKa is a prerequisite for understanding and manipulating its aqueous solubility.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring pH changes as a titrant is added.[20][21][22]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a known concentration (e.g., 1-10 mM). Ensure the solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the titration.[20]

-